dFKBP-2 -

dFKBP-2

Catalog Number: EVT-14987892
CAS Number:
Molecular Formula: C59H76N6O17
Molecular Weight: 1141.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

dFKBP-2 is a synthetic compound designed to selectively degrade specific proteins within cells, particularly targeting the FKBP12 protein. It is part of a broader class of molecules known as heterobifunctional degraders, which function by recruiting E3 ubiquitin ligases to facilitate the degradation of target proteins through the ubiquitin-proteasome pathway. The development of dFKBP-2 represents a significant advancement in chemical biology, offering a tool for precise control over protein levels in various biological contexts.

Source and Classification

dFKBP-2 is derived from the FK506-binding protein 12 (FKBP12), which plays critical roles in various cellular processes, including signal transduction and protein folding. The compound belongs to the category of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, promoting the targeted degradation of the protein through ubiquitination and subsequent proteasomal degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of dFKBP-2 involves several key steps:

  1. Design of Ligands: The initial step includes designing ligands that can selectively bind to FKBP12. This often involves modifying existing ligands to enhance their binding affinity and specificity.
  2. Conjugation: The designed ligands are then conjugated with phthalimide derivatives, which serve as the E3 ligase recruiting moiety. This conjugation is crucial as it allows the compound to engage both the target protein and the E3 ligase effectively .
  3. Purification and Characterization: Following synthesis, dFKBP-2 undergoes purification using techniques such as high-performance liquid chromatography (HPLC) and characterization through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of dFKBP-2 features a bifunctional design that includes:

  • A ligand moiety that binds specifically to FKBP12.
  • A phthalimide group that interacts with cereblon, an E3 ubiquitin ligase.
dFKBP 2=FKBP12 ligandlinkerphthalimide\text{dFKBP 2}=\text{FKBP12 ligand}-\text{linker}-\text{phthalimide}

This design allows dFKBP-2 to effectively recruit cereblon to facilitate the degradation of FKBP12 .

Chemical Reactions Analysis

Reactions and Technical Details

dFKBP-2 operates through a series of chemical reactions:

  1. Binding: The compound first binds to FKBP12, forming a stable complex.
  2. Recruitment of E3 Ligase: Upon binding, dFKBP-2 simultaneously recruits cereblon, which then facilitates the ubiquitination of FKBP12.
  3. Degradation: The ubiquitinated FKBP12 is recognized by the proteasome, leading to its degradation. This process can be quantitatively measured by assessing the reduction in FKBP12 levels in treated cells .
Mechanism of Action

Process and Data

The mechanism of action for dFKBP-2 involves several steps:

  1. Target Engagement: dFKBP-2 binds specifically to FKBP12 due to its designed ligand.
  2. E3 Ligase Recruitment: The phthalimide moiety recruits cereblon, forming a ternary complex between dFKBP-2, FKBP12, and cereblon.
  3. Ubiquitination: Cereblon facilitates the transfer of ubiquitin molecules onto FKBP12, marking it for degradation.
  4. Proteasomal Degradation: The tagged FKBP12 is subsequently degraded by the proteasome, resulting in decreased levels of this protein within the cell .
Physical and Chemical Properties Analysis

Physical Properties

dFKBP-2 exhibits several notable physical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a degrader.
  • Reactivity: Reacts specifically with target proteins via non-covalent interactions followed by covalent modification during ubiquitination .
Applications

Scientific Uses

dFKBP-2 has significant applications in various fields:

  1. Chemical Biology: Used for studying protein function by enabling precise control over protein levels.
  2. Therapeutic Development: Potential applications in cancer therapy by targeting oncoproteins for degradation.
  3. Research Tool: Serves as a valuable tool for dissecting complex biological pathways involving FKBP12 and related proteins .

Properties

Product Name

dFKBP-2

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Molecular Formula

C59H76N6O17

Molecular Weight

1141.3 g/mol

InChI

InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1

InChI Key

PXXLBMHKRNFGTO-AYWDICMXSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

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